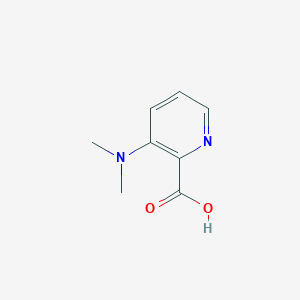

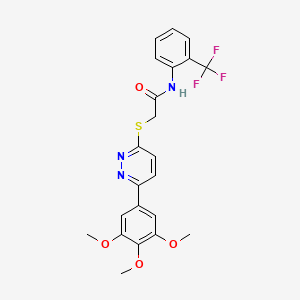

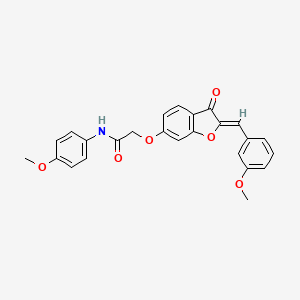

N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an amine with an acyl chloride or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involved the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly with additional steps to introduce the pyridazinyl and trimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR, IR, and X-ray diffraction analysis. For instance, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, among other methods . These techniques could be applied to determine the molecular structure of "N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide" and to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary widely depending on the substituents present on the molecule. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent , indicating that the presence of certain functional groups can confer specific reactivity to the acetamide scaffold. The trifluoromethyl and pyridazinyl groups in the compound of interest may similarly influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the crystal structure and intermolecular interactions, such as hydrogen bonding, can affect the compound's melting point, solubility, and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's acidity, basicity, and overall reactivity. The trifluoromethyl group is known to be electron-withdrawing, which could affect the acidity of the amide proton, while the trimethoxyphenyl group may have an electron-donating effect.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide and its derivatives have been studied for their potential pharmacological properties. For instance, compounds related to this chemical structure have shown activity as mediator release inhibitors, which could be relevant in the treatment of asthma and allergic reactions. These compounds have been synthesized through reactions involving arylamidines and sodium ethyl formylacetamide or ethyl propiolate, followed by a series of cyclization reactions (Medwid et al., 1990).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant potential of compounds structurally related to N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. For example, novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains (Fahim & Ismael, 2019). Another study reported the synthesis and biological evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles, indicating their potential in antitumor and antioxidant applications (Hamama et al., 2013).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds akin to N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide have been explored in detail. One study described the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting the synthetic pathways and chemical reactions involved in creating these compounds (Medwid et al., 1990). Another research focused on the synthesis of pyridazinone derivatives with herbicidal activities, offering insights into the chemical processes and potential agricultural applications of these compounds (Xu et al., 2008).

Herbicidal Activities

The herbicidal properties of pyridazinone derivatives, related to the chemical structure of interest, have been investigated. A study by Xu et al. (2008) synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their efficacy against dicotyledonous plants and comparing them to commercial herbicides like diflufenican (Xu et al., 2008).

Propiedades

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4S/c1-30-17-10-13(11-18(31-2)21(17)32-3)15-8-9-20(28-27-15)33-12-19(29)26-16-7-5-4-6-14(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTXEEHWGPBVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)